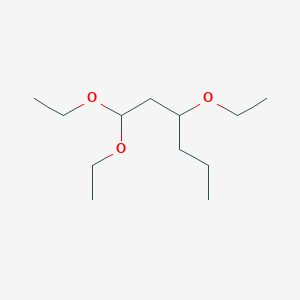
1,1,3-Triethoxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Triethoxyhexane is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C12H26O3. This compound is known for its unique chemical properties, which make it an ideal candidate for various applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 1,1,3-Triethoxyhexane is not well understood. However, it is believed that this compound interacts with various biological molecules, such as proteins and nucleic acids, by forming hydrogen bonds and hydrophobic interactions.
Efectos Bioquímicos Y Fisiológicos
1,1,3-Triethoxyhexane has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1,3-Triethoxyhexane in lab experiments is its unique chemical properties. It is a versatile compound that can be used in various chemical reactions. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Direcciones Futuras
There are many future directions for research involving 1,1,3-Triethoxyhexane. One potential area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential use in drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The most common method of synthesizing 1,1,3-Triethoxyhexane is through the reaction of 1,3-hexadiene with ethyl magnesium bromide in the presence of a catalyst. This reaction produces 1,1,3-Triethoxyhexane along with other byproducts.
Aplicaciones Científicas De Investigación
1,1,3-Triethoxyhexane has been extensively used in scientific research due to its unique chemical properties. It has been used as a solvent, reagent, and intermediate in various chemical reactions. It has also been used in the synthesis of various organic compounds.
Propiedades
Número CAS |
101-33-7 |
|---|---|
Nombre del producto |
1,1,3-Triethoxyhexane |
Fórmula molecular |
C12H26O3 |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1,1,3-triethoxyhexane |
InChI |
InChI=1S/C12H26O3/c1-5-9-11(13-6-2)10-12(14-7-3)15-8-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
SYPLTTUVUZHTJR-UHFFFAOYSA-N |
SMILES |
CCCC(CC(OCC)OCC)OCC |
SMILES canónico |
CCCC(CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
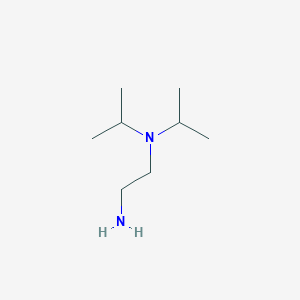
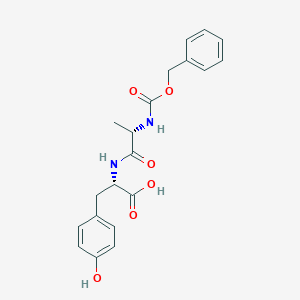
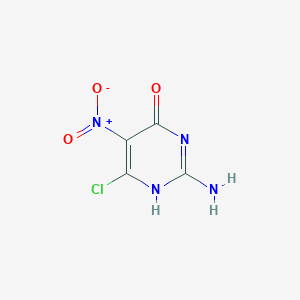
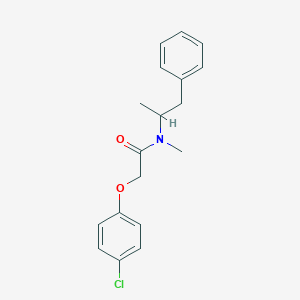
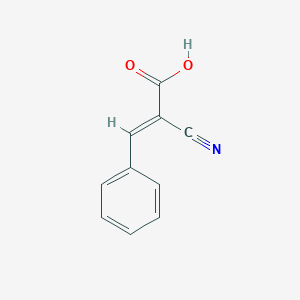
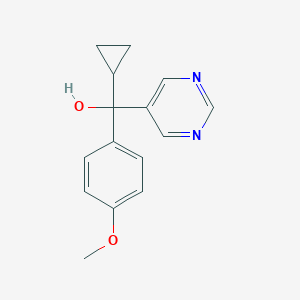
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
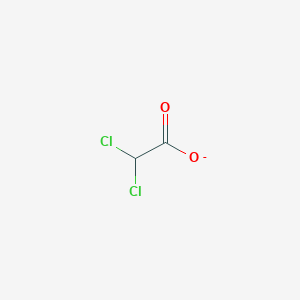
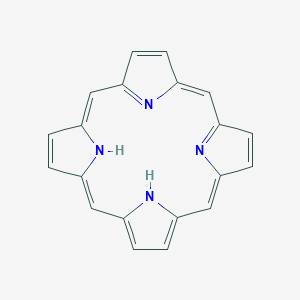
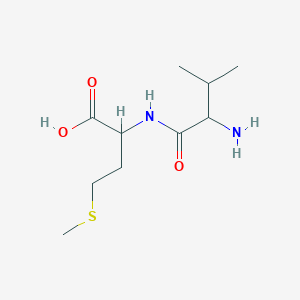

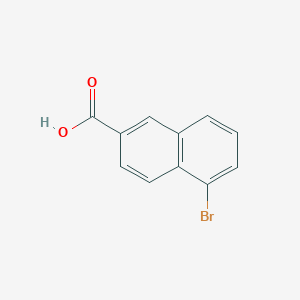
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)